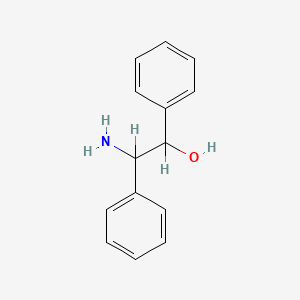

2-Amino-1,2-Diphenylethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Amino-1,2-diphenylethanol and its derivatives has been explored through various chemical reactions. For instance, a notable method involves the catalytic reduction of benzoin oxime, leading to the successful resolution of (±)-erythro-2-Amino-1,2-diphenylethanol into optically active forms (Saigo et al., 1982). Another approach utilizes enantioselective catalysis, as demonstrated in the preparation of optically pure 2-amino-2-aryl-1,1-diphenylethanols through a regioselective and stereospecific ring-opening of triaryloxiranes (García-Delgado et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its ability to form intramolecular hydrogen bonds, leading to specific conformations that are crucial for its reactivity and interactions. Studies using techniques such as infrared ion dip spectroscopy have explored these structural aspects, highlighting the presence of conformers stabilized by hydrogen bonds (Graham et al., 1999).

Chemical Reactions and Properties

This compound's chemical behavior, particularly in forming organogels with acidic compounds, showcases its potential in various applications. The formation of these gels, driven by CH-π hydrogen bonds, opens up possibilities in fluorescence switching and the creation of organic nanotubes and nanoparticles (Chen et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as its conformational landscapes and interaction with water, have been studied extensively. The role of water in disrupting intramolecular hydrogen bonds, leading to significant structural changes, is a key aspect of its physical behavior (Graham et al., 1999).

Wissenschaftliche Forschungsanwendungen

Chirale Hilfsstoffe in der Synthese

2-Amino-1,2-Diphenylethanol: wird als chirales Hilfsmittel in der organischen Synthese eingesetzt. Es spielt eine entscheidende Rolle in Pd(II)-gestützten chiralen Tandem-Alkylierungs- und Carbonylationskopplungsreaktionen . Diese Reaktionen sind grundlegend für die Herstellung enantiomerenreiner Verbindungen, die für die Entwicklung von Arzneimitteln und Agrochemikalien unerlässlich sind.

Katalysatoren in Oxidationsreaktionen

Diese Verbindung wird zur Herstellung von Vanadium(V)-Schiff-Base-Komplexen verwendet. Diese Komplexe dienen als Katalysatoren bei der Oxidation von Sulfiden und Olefinen, einer wichtigen Reaktion bei der Herstellung von Sulfoxiden bzw. Epoxiden. Sulfoxide sind in der Arzneimittelsynthese wichtig, während Epoxide wichtige Zwischenprodukte in verschiedenen industriellen Prozessen sind.

Chirale stationäre Phasen in der Chromatographie

This compound: Derivate werden auf aminiertes Kieselgel immobilisiert, um chirale Selektoren zu erzeugen. Diese Selektoren werden als chirale stationäre Phasen in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, was die Trennung von Enantiomeren ermöglicht - ein entscheidender Schritt in der Qualitätskontrolle von Arzneimitteln.

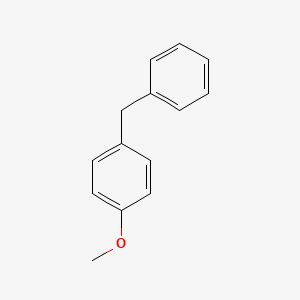

Organogelatoranwendungen

Es wurde festgestellt, dass die Verbindung Organogel mit verschiedenen sauren Verbindungen in organischen Flüssigkeiten bildet. Diese Gele haben potenzielle Anwendungen bei der Herstellung von Fluoreszenzswitches, der Herstellung organischer Nanoröhren, Silbernanofasern und ultradünner Silbernanopartikel, die in der Nanotechnologie und Materialwissenschaft wertvoll sind.

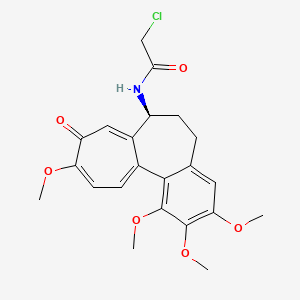

Synthese flexibler Homomorphe

This compound: ist ein Vorläufer bei der Synthese flexibler Homomorphe des NMDA-Kanalblockers MK-801 . Diese Homomorphe werden auf ihr Potenzial in der neurologischen Forschung untersucht, insbesondere bei der Untersuchung von NMDA-Rezeptor-bedingten Pathologien.

Sicherheit und Handhabung in Forschungsumgebungen

Es ist wichtig, die Sicherheits- und Handhabungsaspekte von This compound in Forschungsumgebungen zu beachten. Die Verbindung ist in die Kategorie Hautkorrosion/Reizung Kategorie 2 und Schwere Augenschädigung/Augenreizung Kategorie 2 eingestuft. Sie kann auch Atemwegsreizungen verursachen, was die Verwendung von Schutzkleidung während des Umgangs erforderlich macht .

Safety and Hazards

The safety data sheet for 2-Amino-1,2-diphenylethanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on this compound . These papers cover various aspects of the compound, including its synthesis , its use in optical resolution , and its physical and chemical properties .

Wirkmechanismus

Target of Action

2-Amino-1,2-diphenylethanol is primarily used as a chiral auxiliary . It is involved in Pd (II)-assisted chiral tandem alkylation and carbonylative coupling reactions . The compound’s primary targets are the reactants in these reactions.

Mode of Action

The compound interacts with its targets by being used as a chiral auxiliary in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes . It also assists in the formation of vanadium (V) Schiff base complexes, which are used as catalysts in the oxidation of sulfides and olefins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of homopropargylic alcohols and the formation of vanadium (V) Schiff base complexes . The downstream effects of these pathways include the production of chiral compounds and the catalysis of oxidation reactions .

Result of Action

The molecular and cellular effects of this compound’s action are the production of chiral compounds and the facilitation of oxidation reactions . These effects are crucial in various chemical and pharmaceutical applications.

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s performance as a chiral auxiliary .

Eigenschaften

IUPAC Name |

2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903251 | |

| Record name | NoName_3883 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Amino-1,2-diphenylethanol?

A1: this compound has the molecular formula C14H15NO and a molecular weight of 213.27 g/mol .

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and X-ray crystallography for characterizing this compound , , , . Specific examples include the use of high-dilution IR, 1H NMR, and 13C NMR to determine the configuration of N-(1-phenylalkyl)-substituted 2-amino-1,2-diphenylethanols .

Q3: What is known about the crystal structure of this compound?

A3: Racemic this compound crystallizes with enantiomers aggregating and linking through O–H⋯N hydrogen bonds, forming chiral 21-helical columnar structures along the b-axis .

Q4: How does this compound function as a resolving agent?

A4: this compound effectively resolves racemic mixtures through diastereomeric salt formation. It has demonstrated success in separating enantiomers of compounds like tartaric acid, trans-2,3-oxiranedicarboxylic acid, and others .

Q5: Can you elaborate on the role of this compound in asymmetric synthesis?

A5: This compound serves as a valuable chiral auxiliary in various asymmetric syntheses. It is used to prepare chiral glycine derivatives for highly stereoselective β-lactam synthesis . Additionally, it aids in preparing chiral imines, facilitating diastereoselective addition reactions with organolithium reagents to yield chiral amines .

Q6: How does crystallization solvent affect the resolution of mandelic acid using this compound?

A6: The choice of crystallization solvent plays a crucial role in the stereoselectivity of the resolution. For example, using 1-propanol or 1-butanol leads to the preferential crystallization of the (R)-mandelic acid salt, while 1,4-dioxane favors the (S)-mandelic acid salt .

Q7: How does this compound contribute to the formation of supramolecular structures?

A7: Due to its ability to form hydrogen bonds, this compound acts as a key building block in supramolecular architectures. It assembles with various acids, creating distinct structures like helical columns with channel-like cavities capable of accommodating guest molecules , , .

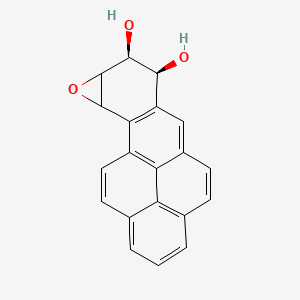

Q8: What are the fluorescence properties of supramolecular systems incorporating this compound?

A8: These systems can exhibit interesting solid-state fluorescence properties. For example, when combined with 1-pyrenecarboxylic acid, the resulting complex demonstrates guest-dependent fluorescence changes, enabling the recognition of subtle differences in molecular size and shape .

Q9: How does the choice of acid impact the properties of supramolecular complexes with this compound?

A9: The specific acid used significantly influences the complex's properties. For instance, selecting different benzothiophene units allows for the fine-tuning of guest release temperatures in the resulting host-guest complexes .

Q10: What are the catalytic applications of this compound derivatives?

A10: Derivatives of this compound, particularly chiral Schiff bases and C3-symmetric tris(β-hydroxy amide) ligands, have shown promise in asymmetric catalysis, such as enantioselective alkynylation of aldehydes , .

Q11: How does this compound contribute to developing chiral stationary phases (CSPs) for HPLC?

A11: This compound serves as a versatile chiral selector in creating CSPs for HPLC. By modifying its structure and immobilizing it on silica gel with different linkers, researchers can fine-tune the enantioseparation properties of the resulting CSPs , , , .

Q12: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A12: Yes, modifications to the nitrogen substituent and the inclusion of crystallization solvents significantly influence the stability and separation ability of this compound derivatives in resolving ortho-halomandelic acids . Furthermore, research on chiral discrimination by (1R,2S)-2-amino-1,2-diphenylethanol towards 2-arylalkanoic acids highlights the impact of the substituent position on the aromatic ring of the acid, affecting resolution efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1215666.png)